N-Formyl-Met-Leu-Phe benzyl ester
Overview
Description
N-Formyl-Met-Leu-Phe benzyl ester is a complex organic compound with the molecular formula C28H37N3O5S and a molecular weight of 527.7 g/mol. This compound is characterized by its intricate structure, which includes a benzyl group, multiple amide linkages, and a phenylpropanoate moiety. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-Formyl-Met-Leu-Phe benzyl ester involves several steps. Typically, the synthetic route includes the formation of intermediate compounds through a series of reactions such as amide bond formation, esterification, and protection-deprotection strategies. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
N-Formyl-Met-Leu-Phe benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution
Scientific Research Applications
N-Formyl-Met-Leu-Phe benzyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Formyl-Met-Leu-Phe benzyl ester involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, influencing various physiological processes. The compound’s structure allows it to bind to enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
N-Formyl-Met-Leu-Phe benzyl ester can be compared with similar compounds such as:
This compound: Similar in structure but may have different substituents leading to varied chemical properties.
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: A photoinitiator used in polymer chemistry, differing in its functional groups and applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities
Properties
IUPAC Name |
benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O5S/c1-20(2)16-24(30-26(33)23(29-19-32)14-15-37-3)27(34)31-25(17-21-10-6-4-7-11-21)28(35)36-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,32)(H,30,33)(H,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUHKTWXUMQGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391930 | |
Record name | N-Formyl-Met-Leu-Phe benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70637-32-0 | |
Record name | N-Formyl-Met-Leu-Phe benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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